Cas no 1488967-47-0 (4-(2-Aminoethyl)-1-methylpiperazin-2-one)

4-(2-Aminoethyl)-1-methylpiperazin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminoethyl)-1-methylpiperazin-2-one
- NE49696
- 4-(2-Aminoethyl)-1-methylpiperazin-2-one
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- Inchi: 1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3
- InChI Key: WXEPBEURAILKFS-UHFFFAOYSA-N
- SMILES: O=C1CN(CCN)CCN1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- XLogP3: -1.4
- Topological Polar Surface Area: 49.6
4-(2-Aminoethyl)-1-methylpiperazin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140474-0.05g |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 0.05g |
$218.0 | 2023-05-24 | |
Enamine | EN300-140474-0.25g |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 0.25g |
$466.0 | 2023-05-24 | |
Enamine | EN300-140474-2.5g |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 2.5g |
$1848.0 | 2023-05-24 | |
Enamine | EN300-140474-10.0g |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 10g |
$4052.0 | 2023-05-24 | |
Enamine | EN300-140474-50mg |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95.0% | 50mg |
$218.0 | 2023-09-30 | |
Aaron | AR01ADGK-500mg |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 500mg |
$1036.00 | 2025-02-14 | |
Aaron | AR01ADGK-10g |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 10g |
$5597.00 | 2023-12-16 | |
Enamine | EN300-140474-500mg |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95.0% | 500mg |
$735.0 | 2023-09-30 | |
Aaron | AR01ADGK-100mg |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95% | 100mg |
$474.00 | 2025-02-14 | |
Enamine | EN300-140474-2500mg |
4-(2-aminoethyl)-1-methylpiperazin-2-one |
1488967-47-0 | 95.0% | 2500mg |
$1848.0 | 2023-09-30 |
4-(2-Aminoethyl)-1-methylpiperazin-2-one Related Literature
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 4-(2-Aminoethyl)-1-methylpiperazin-2-one
Recent Advances in the Study of 4-(2-Aminoethyl)-1-methylpiperazin-2-one (CAS: 1488967-47-0)
The compound 4-(2-Aminoethyl)-1-methylpiperazin-2-one (CAS: 1488967-47-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being explored for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its unique chemical properties, biological activity, and potential as a scaffold for designing new drugs targeting various diseases, including neurological disorders and cancer.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthesis and pharmacological evaluation of 4-(2-Aminoethyl)-1-methylpiperazin-2-one derivatives. The research team developed a series of analogs and evaluated their binding affinity to various neurotransmitter receptors. The results indicated that certain derivatives exhibited promising activity as potential modulators of dopamine and serotonin receptors, suggesting possible applications in treating psychiatric disorders.
In the field of oncology, researchers have explored the compound's potential as a kinase inhibitor scaffold. A recent patent application (WO2023056789) describes novel compounds incorporating the 4-(2-Aminoethyl)-1-methylpiperazin-2-one moiety that demonstrate selective inhibition of specific cancer-related kinases. Preliminary in vitro studies showed promising antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range.
The pharmacokinetic properties of 4-(2-Aminoethyl)-1-methylpiperazin-2-one derivatives have also been a focus of recent research. A 2024 study in Drug Metabolism and Disposition characterized the metabolic stability and membrane permeability of several analogs. The findings suggest that structural modifications to the core scaffold can significantly improve metabolic stability while maintaining good blood-brain barrier penetration, an important consideration for CNS-targeted therapeutics.
From a synthetic chemistry perspective, recent advances have been made in the efficient production of 4-(2-Aminoethyl)-1-methylpiperazin-2-one. A green chemistry approach published in Organic Process Research & Development (2023) described an improved synthetic route with higher yields and reduced environmental impact. This development is particularly important as it may facilitate larger-scale production for preclinical and clinical studies.
Looking forward, the versatility of 4-(2-Aminoethyl)-1-methylpiperazin-2-one as a chemical scaffold continues to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its amine functionality can be utilized for conjugation with various targeting moieties. Additionally, computational chemistry approaches are being employed to design and optimize new derivatives with enhanced pharmacological properties.
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